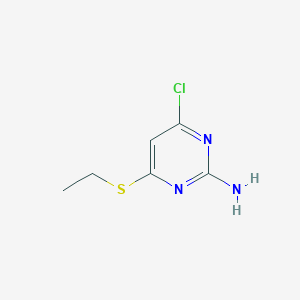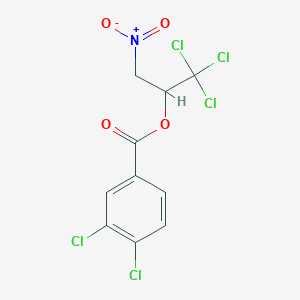
Bis(4-aminophenyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-aminophenyl)mercury: is an organomercury compound characterized by the presence of two 4-aminophenyl groups bonded to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-aminophenyl)mercury typically involves the reaction of 4-aminophenyl derivatives with mercury salts. One common method includes the reaction of 4-aminophenyl chloride with mercury(II) acetate in an organic solvent under controlled temperature and pH conditions . The reaction proceeds through the formation of an intermediate complex, which is subsequently reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in optimizing the yield and minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-aminophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) complexes.
Reduction: Reduction reactions can lead to the formation of mercury(0) and the release of 4-aminophenyl groups.
Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) complexes and oxidized 4-aminophenyl derivatives.
Reduction: Mercury(0) and free 4-aminophenyl groups.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-aminophenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of advanced materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of bis(4-aminophenyl)mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of mercury, which has a high affinity for sulfur-containing groups . The binding of this compound to these molecular targets can disrupt normal cellular functions and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Aminophenylmercuric acetate: Similar in structure but contains an acetate group instead of a second 4-aminophenyl group.
Bis(4-aminophenyl)sulfone: Contains a sulfone group instead of mercury, leading to different chemical properties and applications.
Uniqueness: Bis(4-aminophenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6052-23-9 |
|---|---|
Molekularformel |
C12H12HgN2 |
Molekulargewicht |
384.83 g/mol |
IUPAC-Name |
bis(4-aminophenyl)mercury |
InChI |
InChI=1S/2C6H6N.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H,7H2; |
InChI-Schlüssel |
BEJWOLVUQBRRIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)[Hg]C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)




![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)



![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)


